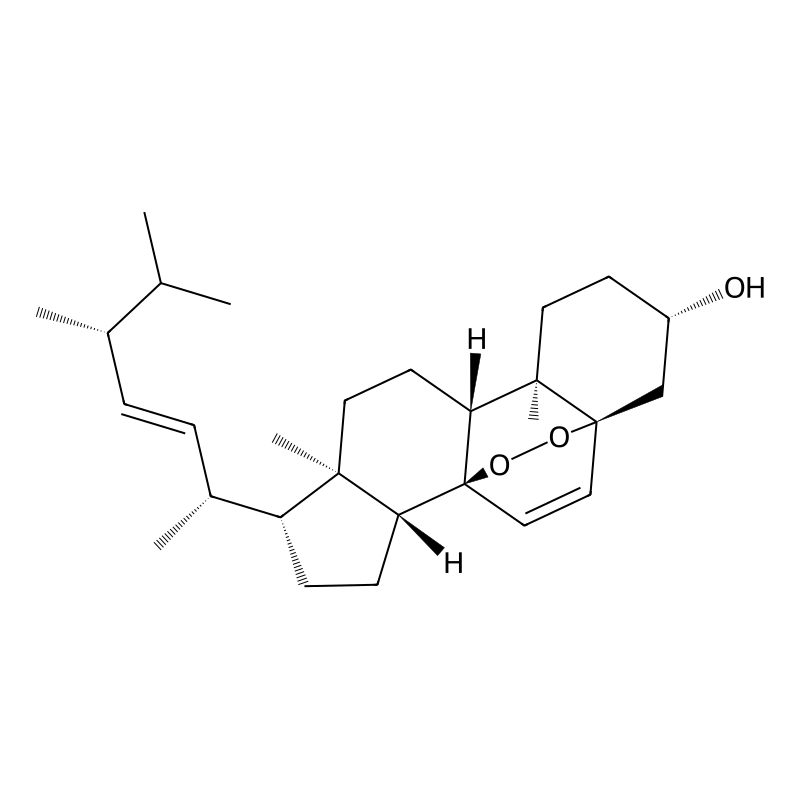

Ergosterol peroxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Mechanism of action: Research suggests that ergosterol peroxide induces a free-radical reaction within the parasite, leading to cell death. PubMed:

Anti-inflammatory and immunomodulatory effects

Ergosterol peroxide exhibits anti-inflammatory properties, making it a potential candidate for treating various inflammatory conditions. Studies have demonstrated its ability to:

- Suppress the production of inflammatory mediators PubMed:

- Modulate the immune system response PubMed:

Anticancer potential

Ergosterol peroxide has shown promise in inhibiting the growth and proliferation of various cancer cell lines. Research suggests it can:

- Induce apoptosis (programmed cell death) in cancer cells PubMed:

- Suppress the activity of signaling pathways involved in cancer progression PubMed:

Antifungal activity

Ergosterol peroxide exhibits antifungal activity against various fungal pathogens, including those responsible for plant diseases. Studies have shown it can:

- Disrupt the fungal cell membrane PubMed

- Induce cell death in fungal cells PubMed

Anti-obesity effects

Preliminary research suggests that ergosterol peroxide may have potential benefits in managing obesity. Studies have shown it can:

Ergosterol peroxide, chemically known as 5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol, is a steroid derivative primarily found in various fungi, yeast, lichens, and sponges. This compound has garnered attention for its diverse biological activities, including immunosuppressive, anti-inflammatory, antiviral, trypanocidal, and antitumor properties observed in vitro . Ergosterol peroxide is synthesized through the enzymatic oxidation of ergosterol using hydrogen peroxide and exhibits a unique structure characterized by an epoxide group that contributes to its reactivity and biological effects .

The mechanism of action for ergosterol peroxide's various bioactivities is still under investigation. Here are some potential mechanisms:

- Anti-tumor activity: Studies suggest ergosterol peroxide may induce apoptosis (programmed cell death) in cancer cells [].

- Anti-inflammatory activity: It might inhibit the production of inflammatory mediators like TNF-α [].

- Anti-obesity activity: Ergosterol peroxide might interfere with fat cell differentiation and triglyceride synthesis [].

The biological activities of ergosterol peroxide are extensive:

- Anticancer Effects: Ergosterol peroxide has demonstrated significant cytotoxicity against various cancer cell lines, including lung adenocarcinoma and breast cancer cells. It induces apoptosis through mitochondrial damage and ROS generation .

- Anti-inflammatory Properties: The compound inhibits the differentiation of adipocytes by downregulating key transcription factors involved in lipid metabolism, thereby showing potential in obesity-related inflammatory conditions .

- Immunosuppressive Effects: Ergosterol peroxide exhibits immunomodulatory effects that may be beneficial in autoimmune diseases .

Ergosterol peroxide can be synthesized through several methods:

- Enzymatic Oxidation: The primary method involves the enzymatic oxidation of ergosterol using hydrogen peroxide as an oxidizing agent. This method is efficient and yields high purity .

- Chemical Synthesis: Various synthetic routes have been explored, including radical initiator-mediated reactions under visible light to facilitate the formation of the peroxide bond .

- Modification of Analogues: Structural analogues are synthesized by functionalizing the hydroxyl group at C3 of ergosterol peroxide using esterification or acylation reactions, allowing for the exploration of structure-activity relationships .

Ergosterol peroxide has several promising applications:

- Pharmaceutical Development: Its anticancer properties make it a candidate for drug development targeting various malignancies.

- Nutraceuticals: Due to its anti-inflammatory and immunosuppressive effects, it may be utilized in dietary supplements aimed at managing inflammation and immune responses .

- Research Probes: Ergosterol peroxide analogues are being developed as chemical probes for studying cellular localization and mechanisms of action in cancer research .

Studies on ergosterol peroxide have revealed its interactions with various cellular pathways:

- Reactive Oxygen Species Generation: It induces ROS production that triggers apoptotic pathways in cancer cells .

- Protein Binding: The generated radicals from ergosterol peroxide can covalently bind to specific proteins, altering their function and contributing to its biological effects .

- Transcription Factor Modulation: It affects the expression of key transcription factors involved in lipid metabolism and differentiation processes in adipocytes .

Ergosterol peroxide shares structural similarities with several other compounds but stands out due to its unique epoxide functionality. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ergosterol | Steroid structure without epoxide | Precursor to ergosterol peroxide |

| 9,11-Dehydroergosterol Peroxide | Similar steroid framework with different oxidation | Exhibits distinct biological activity |

| Cholesterol | Steroid structure without epoxide | Commonly found in animal tissues; different functions |

| Lanosterol | Steroid precursor with multiple rings | Precursor to steroid hormones |

Ergosterol peroxide's unique epoxide group enhances its reactivity compared to these similar compounds, contributing significantly to its distinctive biological activities and potential therapeutic applications.

The discovery and characterization of ergosterol peroxide represents a significant milestone in natural product chemistry, with early reports dating back several decades. The compound was first systematically isolated and characterized from fungal sources, though questions regarding its authenticity as a true metabolite versus an artifact of extraction processes emerged early in its research history. Historical investigations revealed that ergosterol peroxide could be formed through photooxidation of ergosterol during extraction procedures, particularly when extracts were exposed to daylight for extended periods. This observation led to important methodological considerations in natural product isolation protocols.

The nomenclature of ergosterol peroxide reflects its structural relationship to ergosterol, with the addition of a peroxide bridge between carbon positions 5 and 8. According to PubChem databases, the compound is officially designated as ergosterol peroxide with the molecular formula C28H44O3 and CAS registry number 2061-64-5. Alternative names include ergosterol-5,8-peroxide, ergosterol endoperoxide, and peroxyergosterol, reflecting various naming conventions used across different research contexts. The IUPAC systematic name describes it as 5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol, precisely defining its stereochemical configuration.

Prevalence in Nature: Fungal, Plant, and Marine Sources

Ergosterol peroxide demonstrates remarkable ubiquity across diverse biological systems, with documented occurrence in fungi, marine organisms, and select plant species. Fungal sources represent the most extensively studied reservoir of ergosterol peroxide, with isolation reported from numerous species including Ganoderma lucidum, Cordyceps sinensis, Pleurotus ostreatus, and Phoma species. The compound has been isolated from the medicinal mushroom Ganoderma lucidum, where it was obtained through systematic bioassay-guided fractionation yielding approximately 60 mg from 4 kg of starting material with greater than 98% purity.

Marine-derived fungi have emerged as particularly rich sources of ergosterol peroxide, with isolation reported from species such as Geotrichum sp. and various other marine microorganisms. The marine environment appears to favor the production of ergosterol peroxide, possibly due to unique ecological pressures and metabolic requirements. Additionally, ergosterol peroxide has been documented in plant sources, including flowers of Erigeron annuus L., though questions remain regarding whether these represent true plant metabolites or contamination from associated fungal organisms.

The distribution pattern suggests that ergosterol peroxide may serve important biological functions in these organisms, potentially related to membrane stability, defense mechanisms, or metabolic regulation. Recent comprehensive surveys have documented ergosterol peroxide in over 30 different mushroom species, indicating its widespread occurrence in the fungal kingdom.

Chemical Classification and Relationship to Sterols

Ergosterol peroxide belongs to the ergostanoid class of steroids, characterized by its tetracyclic carbon framework derived from the parent compound ergosterol. The defining structural feature of ergosterol peroxide is the presence of a peroxy group forming a bridge between carbon positions 5 and 8, creating a unique 1,2-dioxane ring system within the steroid framework. This peroxide bridge fundamentally alters the chemical and biological properties of the molecule compared to its parent sterol ergosterol.

The molecular architecture of ergosterol peroxide includes three double bonds at positions 6-7 and 22-23, along with a β-hydroxyl group at position 3. The stereochemical configuration is precisely defined as 3β,5α,8α,22E, indicating the specific spatial arrangement of substituents around the steroid nucleus. The compound's molecular weight of 428.6 g/mol reflects the addition of two oxygen atoms compared to ergosterol, corresponding to the peroxide functionality.

From a chemical perspective, ergosterol peroxide exhibits properties characteristic of organic peroxides, including potential for generating reactive oxygen species under appropriate conditions. This reactivity profile contributes significantly to its biological activities, as the peroxide bridge can undergo homolytic cleavage in the presence of transition metals, generating alkoxy radicals that can interact with cellular components.

Overview of Academic Interest and Research Trends

Contemporary research interest in ergosterol peroxide has intensified dramatically over the past two decades, driven by discoveries of its diverse biological activities and potential therapeutic applications. Academic investigations have focused on several key areas, including anticancer activity, antimicrobial properties, anti-inflammatory effects, and cellular mechanism elucidation. The compound's selective toxicity toward cancer cells while sparing normal cells has generated particular excitement in oncology research circles.

Recent trends in ergosterol peroxide research emphasize structure-activity relationship studies, with researchers synthesizing numerous analogs to optimize biological activity and improve pharmaceutical properties. Chemical probe development has emerged as a significant research direction, with fluorescently labeled derivatives enabling detailed cellular localization studies. These investigations have revealed that ergosterol peroxide accumulates preferentially in the endoplasmic reticulum and mitochondria of cancer cells.

The development of synthetic methodologies for ergosterol peroxide production has addressed limitations associated with natural isolation yields. Researchers have established efficient synthetic routes from ergosterol using photooxidation reactions with phloxine B as a photosensitizer, achieving excellent yields of 93% under optimized conditions. This synthetic accessibility has facilitated extensive biological evaluation and derivative synthesis programs.

Ergosterol peroxide, systematically named 5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol, possesses the molecular formula C₂₈H₄₄O₃ with a molecular weight of 428.65 g/mol [1] [3]. The compound maintains the characteristic ergostane steroid skeleton while incorporating a distinctive endoperoxide bridge between carbon positions 5 and 8 [1] [2]. The exact mass has been determined as 428.329045 g/mol through high-resolution mass spectrometry [23].

The stereochemistry of ergosterol peroxide is defined by multiple chiral centers throughout the steroid framework [1] [30]. The compound exhibits the 3β,5α,8α,22E stereoisomer configuration, indicating the beta orientation of the hydroxyl group at position 3, alpha orientations for both carbons involved in the peroxide bridge (C-5 and C-8), and the E configuration for the C22-C23 double bond [1] [2]. The CAS registry number 2061-64-5 uniquely identifies this specific stereoisomeric form [1] [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₈H₄₄O₃ | PubChem, ChemicalBook [1] [3] |

| Molecular Weight (g/mol) | 428.65 | PubChem, ChemicalBook [1] [3] |

| Exact Mass (g/mol) | 428.329045 | SpectraBase [23] |

| CAS Number | 2061-64-5 | PubChem [1] |

| Stereochemistry | 3β,5α,8α,22E | PubChem [1] |

The three-dimensional structure reveals a rigid steroid backbone with the endoperoxide bridge creating a bicyclic system between rings A and B [11]. X-ray crystallographic analysis has confirmed the monoclinic crystal system with specific unit cell parameters: a = 15.8040 Å, b = 10.8348 Å, c = 15.6372 Å, and β = 101.807° [11].

Detailed Structural Elucidation: Nuclear Magnetic Resonance, Mass Spectrometry, and X-ray Crystallography

Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural confirmation for ergosterol peroxide [6] [7] [8]. The most characteristic signals include the two oxygenated quaternary carbons at δ 79.4 ppm (C-5) and δ 82.2 ppm (C-8), which unambiguously confirm the presence of the endoperoxide functionality [7]. The olefinic carbons appear at δ 135.2 ppm (C-6), δ 130.8 ppm (C-7), δ 135.4 ppm (C-22), and δ 132.3 ppm (C-23), indicating the presence of two disubstituted double bonds [7] [8].

| Carbon Position | ¹³C Chemical Shift (ppm) | Assignment |

|---|---|---|

| C-3 | 70.9 | CH-OH |

| C-5 | 79.4 | C-quaternary (peroxide) |

| C-6 | 135.2 | CH-olefinic |

| C-7 | 130.8 | CH-olefinic |

| C-8 | 82.2 | C-quaternary (peroxide) |

| C-22 | 135.4 | CH-olefinic |

| C-23 | 132.3 | CH-olefinic |

Proton nuclear magnetic resonance analysis reveals characteristic signals including the AB quartet system for H-6 and H-7 at δ 6.50 ppm (d, J = 8.4 Hz) and δ 6.24 ppm (d, J = 8.5 Hz), respectively [8] [11]. The hydroxyl-bearing proton at C-3 appears as a multiplet at δ 3.96 ppm [8] [11]. Angular methyl groups H-18 and H-19 resonate as singlets at δ 0.815 ppm and δ 0.881 ppm, respectively [8] [11].

Recent systematic reassignment studies using two-dimensional nuclear magnetic resonance techniques including DEPT, COSY, HMQC, and HMBC correlations have corrected previously published errors in the literature [6] [8]. These comprehensive analyses confirm the complete structural assignment and stereochemical configuration of ergosterol peroxide [6] [8].

Mass Spectrometry

Mass spectrometric analysis provides molecular ion confirmation and fragmentation patterns characteristic of ergosterol peroxide [9] [10] [12]. Electron ionization mass spectrometry shows the molecular ion peak at m/z 428, with characteristic fragment ions at m/z 410 corresponding to [M-H₂O]⁺ and m/z 396 corresponding to [M-O₂]⁺ [11]. These fragmentation patterns are diagnostic for the endoperoxide functionality, with the loss of oxygen (32 mass units) being particularly significant [11].

Liquid chromatography-tandem mass spectrometry methods have been developed for quantitative analysis, with ergosterol peroxide retention times typically observed at 7.18 minutes under optimized conditions [10]. The method demonstrates excellent linearity within the concentration range of 0.1-2.0 μg/mL with a correlation coefficient of 0.994 [10].

X-ray Crystallography

Single crystal X-ray diffraction analysis has provided definitive three-dimensional structural information for ergosterol peroxide [11]. The crystal structure confirms the monoclinic space group P2₁ with Z = 4 molecules per unit cell [11]. Critical bond lengths include the peroxide O-O bond at 1.479 Å, the C6-C7 double bond at 1.303 Å, and the C22-C23 double bond at 1.314 Å [11].

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell a (Å) | 15.8040 |

| Unit Cell b (Å) | 10.8348 |

| Unit Cell c (Å) | 15.6372 |

| β angle (°) | 101.807 |

| O-O Bond Length (Å) | 1.479 |

The crystallographic data reveals why the C6-C7 double bond signals in nuclear magnetic resonance appear more downfield than typical alkenes, attributing this to the electronic effects of the adjacent endoperoxide functionality [11].

Peroxy Functional Group: Chemical Implications and Reactivity

The 5α,8α-endoperoxide bridge represents the most chemically significant structural feature of ergosterol peroxide, conferring unique reactivity patterns and biological activities [13] [14]. This peroxide functionality exhibits characteristic homolytic cleavage under specific conditions, generating reactive oxygen species including alkoxy radicals [14]. The oxygen-oxygen bond strength of 1.479 Å indicates moderate stability under ambient conditions but susceptibility to metal-catalyzed decomposition [11] [14].

The peroxide bridge demonstrates remarkable reactivity toward transition metals, particularly iron, through Fenton-type reactions [14]. This interaction promotes homolytic cleavage of the peroxide bond, releasing highly reactive alkoxy radicals that can subsequently interact with cellular components including lipids, proteins, and nucleic acids [14]. Carbonylation assays have confirmed the generation of oxidized protein products following exposure to ergosterol peroxide, providing direct evidence for radical-mediated oxidative processes [14].

The endoperoxide moiety also exhibits thermal lability, with decomposition occurring under elevated temperatures [13] [22]. Storage temperature studies demonstrate that ergosterol peroxide formation and stability are inversely related to temperature, with optimal preservation achieved at -20°C [22]. Ultraviolet radiation exposure can induce additional peroxide formation, though ergosterol peroxide itself shows relative photostability compared to its precursor ergosterol [22].

Chemical derivatization studies reveal that the peroxide functionality can undergo selective modifications while maintaining the integrity of the endoperoxide bridge [9] [12]. Oxidation reactions using reagents such as N-methylmorpholine N-oxide and tetrapropylammonium perruthenate can convert the C-3 hydroxyl group to a ketone without affecting the peroxide bridge [9]. Similarly, esterification reactions at the C-3 position proceed readily under mild conditions using various acid chlorides and coupling reagents [9] [18].

The peroxide group demonstrates distinct reactivity compared to simple organic peroxides due to its constrained bicyclic nature within the steroid framework [14]. This structural constraint influences both the thermodynamic stability and kinetic accessibility of the oxygen-oxygen bond, resulting in selective reactivity patterns that distinguish ergosterol peroxide from other peroxidic compounds [14].

Comparison with Ergosterol and Other Steroidal Peroxides

Ergosterol peroxide represents an oxidized derivative of ergosterol, formed through the addition of molecular oxygen across the C5-C6 and C7-C8 double bonds with subsequent endoperoxide bridge formation [15] [17]. This structural transformation fundamentally alters both the physical and chemical properties of the parent sterol [15] [16].

| Property | Ergosterol | Ergosterol Peroxide |

|---|---|---|

| Molecular Formula | C₂₈H₄₄O | C₂₈H₄₄O₃ |

| Molecular Weight (g/mol) | 396.65 | 428.65 |

| Double Bonds | C5-C6, C7-C8, C22-C23 | C6-C7, C22-C23 |

| Peroxide Bridge | None | C5-C8 endoperoxide |

| Melting Point (°C) | 158-160 | 178-183 |

| LogP | 6.2-7.0 | 7.68 |

The formation of ergosterol peroxide from ergosterol involves a [4+2] cycloaddition reaction with singlet oxygen, typically requiring photosensitizers such as phloxine B under controlled irradiation conditions [4] [18]. This transformation eliminates the conjugated diene system present in ergosterol, replacing it with a single C6-C7 double bond and the characteristic endoperoxide functionality [15] [18].

Nuclear magnetic resonance comparison reveals dramatic chemical shift changes upon peroxide formation [6] [15]. The ergosterol C5 carbon signal shifts from approximately 141 ppm to 79.4 ppm in ergosterol peroxide, while a new signal appears at 82.2 ppm corresponding to C8 [7] [15]. These changes reflect the altered electronic environment resulting from peroxide bridge formation [6] [7].

Comparative biological activity studies demonstrate that ergosterol peroxide exhibits significantly enhanced cytotoxic and antimicrobial properties compared to ergosterol [15] [16]. While ergosterol serves primarily as a membrane component and vitamin D₂ precursor, ergosterol peroxide displays potent antitumor, antimycobacterial, and trypanocidal activities [1] [16]. The endoperoxide functionality appears essential for these enhanced biological activities, as evidenced by structure-activity relationship studies [14] [16].

Among other steroidal peroxides, ergosterol peroxide shares structural similarities with compounds such as cholesterol-5α,6α-epoxide and various sterol endoperoxides isolated from marine organisms [16]. However, the specific 5α,8α-endoperoxide configuration of ergosterol peroxide is relatively uncommon, distinguishing it from the more prevalent 5α,6α-epoxide derivatives [16]. This unique structural arrangement contributes to the distinctive biological profile exhibited by ergosterol peroxide [14] [16].

Ergosterol peroxide (five alpha, eight alpha-epidioxy-twenty-two E-ergosta-six, twenty-two-dien-three beta-ol) represents a significant oxidized sterol derivative ubiquitously distributed throughout the fungal kingdom and various other organisms [1]. The biosynthetic pathway of ergosterol peroxide primarily originates from ergosterol, the predominant sterol component of fungal cell membranes, through several distinct mechanistic routes that have been extensively characterized in recent decades [2] [3].

The fundamental biosynthetic pathway begins with the ergosterol biosynthetic machinery, which operates through three primary modules: mevalonate synthesis, farnesyl pyrophosphate formation, and ergosterol biosynthesis proper [1]. This complex pathway involves twenty-five distinct enzymes working in coordinated fashion to produce ergosterol from acetyl-coenzyme A, consuming substantial cellular energy resources including at least twenty-four molecules of adenosine triphosphate and sixteen molecules of nicotinamide adenine dinucleotide phosphate per ergosterol molecule synthesized [1].

Within fungal systems, ergosterol peroxide formation occurs through multiple complementary pathways. The primary route involves the direct oxidation of ergosterol via singlet oxygen-mediated reactions, where the characteristic five, seven-conjugated diene system of ergosterol undergoes [4+2] cycloaddition with singlet oxygen to form the distinctive five alpha, eight alpha-endoperoxide bridge [4] [5]. This reaction proceeds through well-characterized photochemical mechanisms involving photosensitizers such as rose bengal, eosin, and toluidine blue, which generate singlet oxygen upon exposure to visible light [4] [6].

Alternative biosynthetic routes include enzymatic conversion pathways identified in living fungal cells. Research has demonstrated that disrupted cell preparations of Saccharomyces cerevisiae possess membrane-associated enzymatic activity capable of converting ergosterol epidioxide to eight-dehydroergosterol, suggesting the presence of specialized endoperoxide isomerase systems [6] [7]. This enzymatic activity becomes abolished upon heat treatment, confirming its protein-mediated nature and indicating sophisticated cellular machinery dedicated to ergosterol derivative metabolism [7].

The biosynthetic regulation of ergosterol peroxide involves complex feedback mechanisms that respond to cellular stress conditions. During oxidative stress, transcriptional upregulation of ergosterol biosynthesis genes occurs, including enhanced expression of three-hydroxy-three-methylglutaryl-coenzyme A reductase, squalene synthase, and various ergosterol biosynthesis enzymes [1] [8]. This stress-responsive regulation suggests that ergosterol peroxide formation may serve protective functions during cellular oxidative challenge [8] [9].

Enzymatic Mechanisms Underlying Peroxide Formation

The enzymatic mechanisms responsible for ergosterol peroxide formation encompass both direct enzymatic synthesis and indirect pathways involving reactive oxygen species generation. The most extensively characterized mechanism involves the interaction between ergosterol and singlet oxygen generated through photosensitization processes [4] [10].

Photodynamic treatment of fungal cells with singlet oxygen sensitizers leads to rapid ergosterol oxidation and accumulation of ergosterol peroxide derivatives within plasma membranes [6]. The predominant reaction pathway involves singlet oxygen-mediated oxidation of ergosterol, initially forming ergosterol epidioxide, which subsequently undergoes enzymatic rearrangement to produce eight-dehydroergosterol and related compounds [6] [7]. This process demonstrates the sophisticated enzymatic machinery present in fungal cells for processing sterol oxidation products.

The enzymatic conversion pathway operates through membrane-associated enzyme systems that exhibit strict substrate specificity for ergosterol derivatives [7]. These enzymes demonstrate remarkable efficiency, with reaction rates that vary significantly depending on solvent conditions and cellular environment. In pyridine-based reaction systems, the expected ergosterol peroxide formation occurs alongside keto derivative production, while ethanol-based systems yield additional dehydroergosterol products [4].

Mechanistic studies have revealed that the enzymatic process involves stereoselective and regioselective attack on the ergosterol diene moiety, with specific targeting of the five, seven-conjugated diene system [4]. The molecular orbital properties of ergosterol, particularly the highest occupied molecular orbital characteristics, determine the selectivity and efficiency of singlet oxygen addition reactions [4].

Recent investigations have identified specific regulatory proteins involved in ergosterol peroxide metabolism, including the F-box protein Pof14 in fission yeast, which interacts directly with squalene synthase Erg9 to modulate ergosterol synthesis during oxidative stress [8] [9]. This protein becomes transcriptionally induced by hydrogen peroxide and functions independently of the Skp1-Cullin-F-box protein ubiquitin ligase complex, suggesting specialized regulatory mechanisms for sterol peroxide homeostasis [9].

Ecological and Biological Roles in Source Organisms

Ergosterol peroxide serves multifaceted ecological and biological functions within source organisms, ranging from stress adaptation mechanisms to antimicrobial defense systems. The compound exhibits significant protective properties against oxidative stress, mechanical stress, and various environmental perturbations commonly encountered in fungal habitats [11] [12].

The ecological significance of ergosterol peroxide becomes particularly evident in the context of fungal adaptation to terrestrial environments. Research has demonstrated that progression through the ergosterol biosynthetic pathway correlates directly with increased resistance to air-drying conditions, with wild-type strains containing ergosterol showing maximal survival rates compared to biosynthetic mutants [11] [12]. This protective function supports the Bloch hypothesis, which postulates that sterol properties become progressively optimized for function along the biosynthetic pathway [12].

Within fungal ecosystems, ergosterol peroxide contributes to competitive advantages through its antimicrobial properties. The compound demonstrates potent activity against various pathogenic microorganisms, including mycobacteria and trypanosomes [3] [13] [14]. This antimicrobial activity likely provides evolutionary advantages in competitive microbial communities where chemical warfare determines ecological success [15].

The biological role of ergosterol peroxide extends to membrane stability and cellular homeostasis regulation. During oxidative stress conditions, fungal cells actively modulate ergosterol levels through specialized regulatory mechanisms, with ergosterol peroxide serving as both a protective agent and a signaling molecule [8] [9]. The compound accumulates preferentially in specific cellular compartments, including the endoplasmic reticulum and cytosolic regions, suggesting targeted biological functions [16].

Ergosterol peroxide also functions as a stress response mediator, with cellular levels increasing dramatically under various stress conditions including hydrogen peroxide exposure, nutrient limitation, and temperature fluctuations [8] [17] [9]. This stress-responsive accumulation indicates active cellular mechanisms for ergosterol peroxide production and utilization during environmental challenges.

In marine environments, ergosterol peroxide serves ecological roles in organisms such as sponges, corals, and marine fungi, where it may function as a chemical defense mechanism against predation and microbial invasion [18] [13]. The presence of ergosterol peroxide across diverse marine taxa suggests convergent evolution of this defensive strategy in aquatic ecosystems.

Quantitative Analysis in Natural Products: Analytical Methodologies

The quantitative determination of ergosterol peroxide in natural products requires sophisticated analytical approaches capable of distinguishing this compound from structurally related sterols and handling complex matrix interferences. Modern analytical methodologies have evolved to provide sensitive, specific, and reproducible measurement techniques suitable for diverse sample types [19] [20] [21].

Liquid chromatography-tandem mass spectrometry represents the most sensitive analytical approach for ergosterol peroxide quantification, achieving detection limits as low as twenty nanograms per milliliter with quantification limits of fifty nanograms per milliliter [19] [22]. This methodology employs multiple reaction monitoring techniques with specific mass transitions, providing unambiguous compound identification alongside quantitative measurement capabilities. The method demonstrates excellent linearity across concentration ranges of 0.1 to 2.0 micrograms per milliliter with correlation coefficients exceeding 0.994 [19].

High-performance liquid chromatography coupled with ultraviolet or photodiode array detection provides alternative analytical approaches with broader applicability across different laboratory settings [21] [23] [24]. These methods typically employ reversed-phase chromatographic separation using C18 stationary phases with methanol-acetonitrile mobile phase systems. Detection wavelengths of 280 nanometers provide optimal sensitivity for ergosterol peroxide analysis, with retention times typically occurring between seven and fifteen minutes depending on chromatographic conditions [23] [25].

Gas chromatography-mass spectrometry offers complementary analytical capabilities, particularly for samples requiring derivatization approaches. This methodology involves trimethylsilyl derivatization of ergosterol peroxide followed by gas chromatographic separation and mass spectrometric detection [26]. The approach achieves method detection limits of 18.5 nanograms per gram and quantification limits of 55.6 nanograms per gram, with recovery rates ranging from ninety to ninety-eight percent [26].

Thin-layer chromatography densitometry provides cost-effective analytical solutions for ergosterol peroxide determination in resource-limited settings [21] [27]. This methodology employs silica gel chromatographic plates with optimized solvent systems such as toluene-ethyl acetate (3:1, volume/volume), achieving separation and quantification capabilities suitable for routine analytical applications [21].

Advanced analytical methodologies include high-speed counter-current chromatography for simultaneous isolation and quantification of ergosterol peroxide from complex natural product matrices [28]. This approach provides superior sample purification capabilities while maintaining quantitative accuracy, making it particularly valuable for pharmaceutical and nutraceutical applications.

Sample preparation methodologies significantly influence analytical performance, with various extraction approaches demonstrating different efficiencies and matrix compatibility. Microwave-assisted extraction techniques provide rapid, efficient sample preparation while avoiding traditional saponification procedures [29]. Alternative approaches include cyclohexane-based extraction, chloroform-methanol extraction, and alkaline methanol extraction, each offering specific advantages depending on sample type and analytical requirements [20] [30].

Distribution Patterns Across Taxa and Environmental Factors

The distribution of ergosterol peroxide across different taxonomic groups reveals complex patterns influenced by phylogenetic relationships, ecological niches, and environmental conditions. Comprehensive surveys have documented ergosterol peroxide occurrence across diverse fungal families, marine organisms, lichens, and selected plant species, with concentrations varying dramatically among taxa [18] [31] [32].

Within the fungal kingdom, ergosterol peroxide distribution correlates strongly with phylogenetic positioning and ecological specialization. Basidiomycete fungi, particularly members of Ganodermataceae, Pleurotaceae, and Polyporaceae families, consistently produce high ergosterol peroxide concentrations ranging from ten to thirty-five milligrams per hundred grams dry weight [3] [31] [32] [33]. Ascomycete fungi demonstrate more variable production patterns, with some species producing substantial quantities while others show minimal or undetectable levels [18] [21].

The taxonomic distribution pattern suggests evolutionary conservation of ergosterol peroxide biosynthetic capabilities within specific fungal lineages. Edible and medicinal mushroom species consistently rank among the highest producers, including Ganoderma lucidum, Pleurotus ostreatus, Hericium erinaceus, and Inonotus obliquus [3] [31] [34] [32]. This pattern may reflect selective pressures favoring ergosterol peroxide production in species with prominent ecological roles or those experiencing regular environmental stresses.

Marine organisms demonstrate distinct distribution patterns, with ergosterol peroxide detected in sponges, corals, marine fungi, and algae [18] [13]. Marine fungi, particularly Phoma species, produce significant quantities of ergosterol peroxide with biological activities comparable to terrestrial sources [13]. The presence of ergosterol peroxide in marine environments suggests independent evolution of biosynthetic capabilities or horizontal gene transfer mechanisms operating across diverse taxonomic groups.

Environmental factors exert profound influences on ergosterol peroxide distribution patterns both within and between species. Temperature represents a critical determinant, with optimal production occurring at moderate temperatures between twenty and twenty-five degrees Celsius [11] [12]. Extreme temperatures, either high or low, significantly reduce ergosterol peroxide accumulation through effects on enzymatic activity and cellular membrane stability.

Light exposure dramatically affects ergosterol peroxide distribution, with ultraviolet and visible light exposure increasing production through photochemical oxidation mechanisms [35] [36]. This light-dependent enhancement explains seasonal variations observed in natural populations, where ergosterol peroxide levels fluctuate by factors of two to five throughout annual cycles [17].

Moisture and humidity conditions significantly influence ergosterol peroxide distribution patterns in environmental samples. Optimal relative humidity levels between sixty and eighty percent support maximal ergosterol peroxide accumulation, while extreme humidity conditions either inhibit production or accelerate degradation [17]. These moisture effects operate through influences on fungal metabolism, enzymatic activity, and chemical stability of the peroxide bond.

Oxygen availability represents an absolute requirement for ergosterol peroxide formation, with anaerobic conditions completely preventing peroxide bond formation [4] [10]. This oxygen dependence explains the absence of ergosterol peroxide in strictly anaerobic environments and the concentration gradients observed in partially oxygenated habitats.

Seasonal variation studies demonstrate complex temporal patterns in ergosterol peroxide distribution, with peak concentrations typically occurring during autumn months in temperate regions [17]. These seasonal patterns reflect interactions between temperature, moisture, light exposure, and biological activity cycles that collectively optimize conditions for ergosterol peroxide formation and accumulation.

Geographic distribution studies reveal substantial regional variations in ergosterol peroxide concentrations, with higher levels generally observed in temperate and subtropical regions compared to tropical or polar environments [17]. These geographic patterns likely reflect optimal environmental conditions for both fungal growth and ergosterol peroxide biosynthesis occurring in moderate climate zones.